molecular formula C13H10BrClN2O3S B3743033 4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B3743033
M. Wt: 389.65 g/mol
InChI Key: LYJSBSSYAASXOI-UHFFFAOYSA-N
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Description

4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound characterized by the presence of bromine, chlorine, hydroxyl, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of 3-bromo-5-chloro-2-hydroxybenzophenone, which is then reacted with benzenesulfonamide under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, leading to modulation of biological pathways. For instance, the sulfonamide group can inhibit enzyme activity by mimicking the substrate, while the halogen atoms may enhance binding affinity through halogen bonding .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-chloro-2-hydroxybenzophenone: Shares similar functional groups but lacks the sulfonamide moiety.

    Benzenesulfonamide derivatives: Contain the sulfonamide group but differ in the aromatic substituents.

Uniqueness

4-[(3-Bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

IUPAC Name

4-[(3-bromo-5-chloro-2-hydroxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClN2O3S/c14-12-6-9(15)5-8(13(12)18)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-7,18H,(H2,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYJSBSSYAASXOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=CC2=C(C(=CC(=C2)Cl)Br)O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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